![molecular formula C20H19FN2O2 B5868069 N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide
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Overview
Description
Synthesis Analysis The synthesis of related quinoline derivatives often involves complex reactions, including the use of nickel complexes for oligomerization processes or the employment of carbon-11 labeling for potential radioligand applications (Wang et al., 2009; Matarrese et al., 2001). These methods highlight the versatile approaches in synthesizing compounds with quinoline and benzamide structures.
Molecular Structure Analysis Molecular structure determination is crucial for understanding the compound's properties and interactions. X-ray diffraction and spectroscopic analyses are common techniques used for characterizing nickel complexes of benzamide derivatives, as demonstrated by Wang et al. (2009), who provided insights into the molecular structures of representative compounds.
Chemical Reactions and Properties The chemical reactivity and properties of quinoline and benzamide derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms and the specific arrangement of molecular moieties can significantly affect their reactivity and potential as ligands or catalysts in chemical reactions (Mukherjee, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-3-23(20(25)16-9-4-5-10-17(16)21)12-15-11-14-8-6-7-13(2)18(14)22-19(15)24/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJNFHNLISMNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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